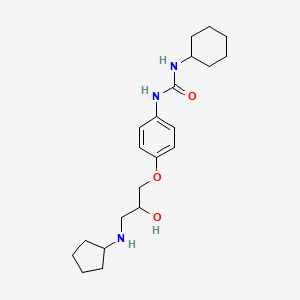![molecular formula C10H10 B14657855 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene CAS No. 38898-39-4](/img/structure/B14657855.png)
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene is an organic compound with the molecular formula C10H10. It is a bicyclic compound featuring a unique structure with multiple rings and double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of terminal alkynes to substituted azepines. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate (Co(acac)2) in the presence of zinc and zinc iodide (Zn/ZnI2) . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur, particularly at the double bonds, using reagents such as bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into its derivatives for pharmacological activities, including antitumor properties.
Mécanisme D'action
The mechanism of action of 9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene involves its ability to participate in cycloaddition reactions. The compound’s multiple double bonds and ring structure make it a versatile intermediate in organic synthesis. It can form stable complexes with transition metals, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: Similar structure but lacks the methylidene group.
Cyclooctatetraene: Another polycyclic compound with multiple double bonds.
1,2,5,6-Tetramethyl-1,3,5,7-cyclooctatetraene: A derivative of cyclooctatetraene with additional methyl groups.
Uniqueness
9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene is unique due to its specific ring structure and the presence of a methylidene group, which imparts distinct reactivity and potential for forming complex molecular architectures.
Propriétés
Numéro CAS |
38898-39-4 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
9-methylidenebicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C10H10/c1-8-9-4-2-3-5-10(8)7-6-9/h2-7,9-10H,1H2 |
Clé InChI |
HKYOBSQBRZMONP-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C=CC=CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


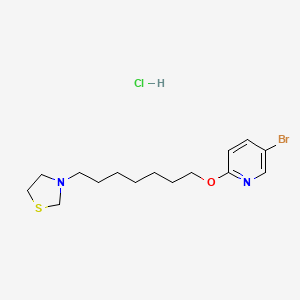




![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


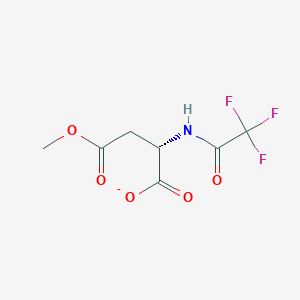
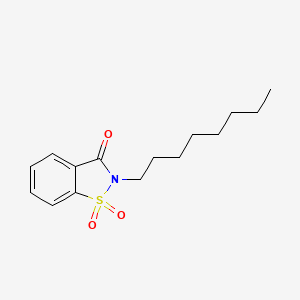
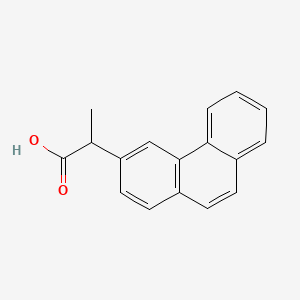
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

